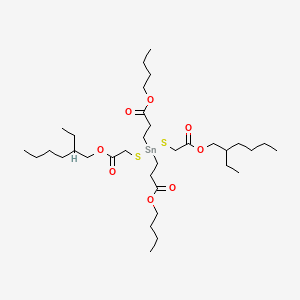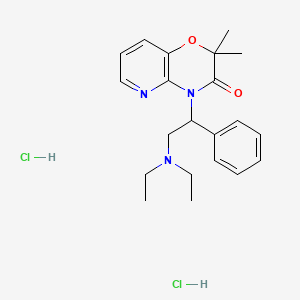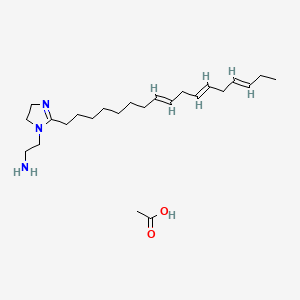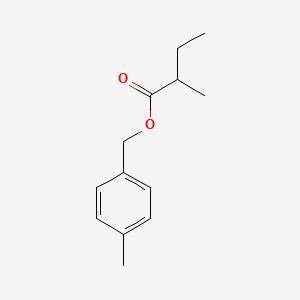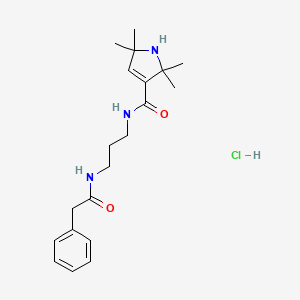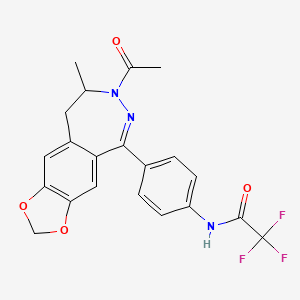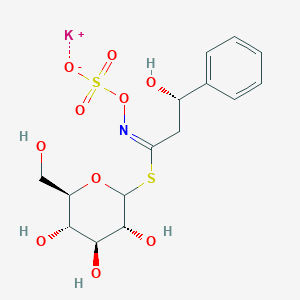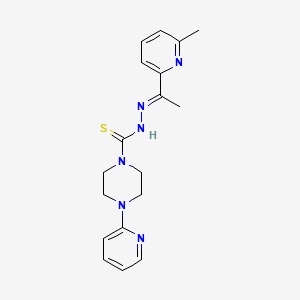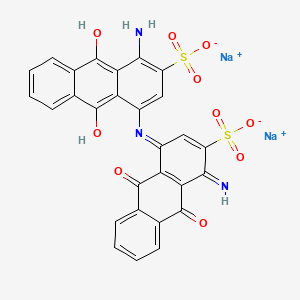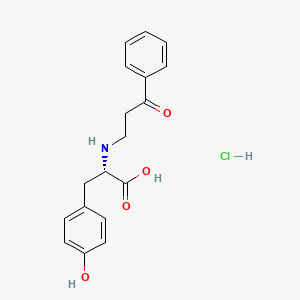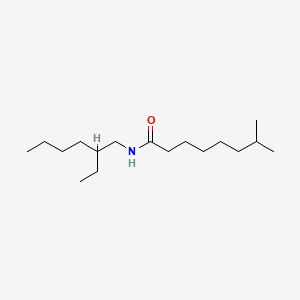
Isononanamide, N-(2-ethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononanamide, N-(2-ethylhexyl)- is a chemical compound with the molecular formula C17H35NO . It is an amide derivative, specifically an N-substituted amide, where the nitrogen atom is bonded to a 2-ethylhexyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isononanamide, N-(2-ethylhexyl)- typically involves the reaction of isononanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction can be represented as follows:
Isononanoic Acid+2-Ethylhexylamine→Isononanamide, N-(2-ethylhexyl)-+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of Isononanamide, N-(2-ethylhexyl)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Isononanamide, N-(2-ethylhexyl)- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Isononanamide, N-(2-ethylhexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted amides and related compounds.
Wissenschaftliche Forschungsanwendungen
Isononanamide, N-(2-ethylhexyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of Isononanamide, N-(2-ethylhexyl)- depends on its specific application. In general, the compound interacts with molecular targets through its amide group, which can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isononanamide: The parent compound without the 2-ethylhexyl group.
N-(2-ethylhexyl)acetamide: An amide with a similar structure but with an acetamide group instead of isononanamide.
N-(2-ethylhexyl)benzamide: An amide with a benzamide group instead of isononanamide.
Uniqueness
Isononanamide, N-(2-ethylhexyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 2-ethylhexyl group enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where such properties are desired.
Eigenschaften
CAS-Nummer |
93820-33-8 |
|---|---|
Molekularformel |
C17H35NO |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-7-methyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-5-7-12-16(6-2)14-18-17(19)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
CYJLFSMDQYFKRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)CCCCCC(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



